1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
Overview
Description
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-bromophenylmethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole typically involves the reaction of 4-bromobenzyl bromide with 4-methoxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can also modify the pyrazole ring or the substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes.
Major Products:
- Substituted pyrazoles, biaryl compounds, and various functionalized derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4-methoxybenzene: Similar structure but lacks the pyrazole ring.
4-Bromo-1-methoxybenzene: Similar substituents but different core structure.
1-[(4-Bromophenyl)methyl]-1H-pyrazole: Similar structure but lacks the methoxy group.
Uniqueness: 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is unique due to the combination of the pyrazole ring and the specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRAURKSYHPULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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